
N-(3-Methoxy-benzyl)-guanidine
Vue d'ensemble
Description
N-(3-Methoxy-benzyl)-guanidine, also known as MBG, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Catalysis and Synthesis
- Bicyclic guanidine-catalyzed asymmetric Michael additions : N-benzylic α-branched succinimides, similar to N-(3-Methoxy-benzyl)-guanidine, have been used in bicyclic guanidine-catalyzed Michael addition reactions. These reactions produce oxindole derivatives with a quaternary carbon chiral center at the 3-position with high yields and selectivity (Li et al., 2012).
Antimicrobial and Antioxidant Activities
- Benzothiazolyl guanidinyl derivatives : Compounds containing guanidine groups, similar to N-(3-Methoxy-benzyl)-guanidine, have shown significant antimicrobial and antioxidant activities. These derivatives exhibit moderate to potent activity against various microorganisms and have notable antioxidant properties (Bhat et al., 2017).
Radiotherapeutic Applications
- Synthesis of radiotherapeutic analogues : Analogues of N-(3-Methoxy-benzyl)-guanidine, such as Meta-iodo benzyl guanidine (MIBG), have been used in the diagnosis and therapy of various tumors. These analogues can be radiolabeled for scanning and treatment purposes (Poursharifi & Shahi, 2015).
Ligand Synthesis in Organometallic Chemistry
- Guanidinate ligands in organometallic complexes : Guanidine derivatives, including those structurally related to N-(3-Methoxy-benzyl)-guanidine, have been utilized in the synthesis of organometallic complexes. These complexes have applications in catalysis and material science (Elorriaga et al., 2012).
DNA/Protein Binding and Cytotoxicity
- Copper(II) complexes with guanidine ligands : N-(3-Methoxy-benzyl)-guanidine analogues have been explored as ligands in copper(II) complexes. These complexes show significant DNA and protein binding properties and cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Jeyalakshmi et al., 2014).
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFFQZOYSMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428336 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46228-51-7 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



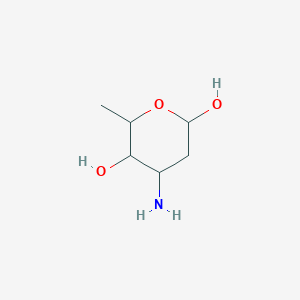

![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)

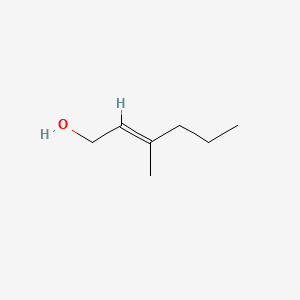
![2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester](/img/structure/B1624109.png)
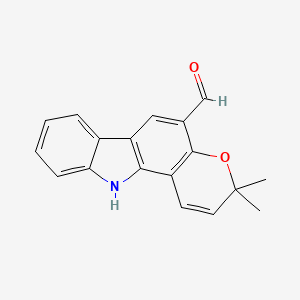
![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)
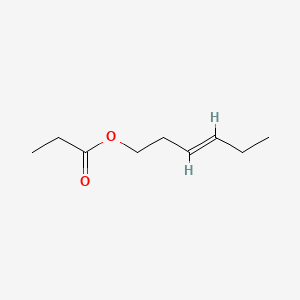

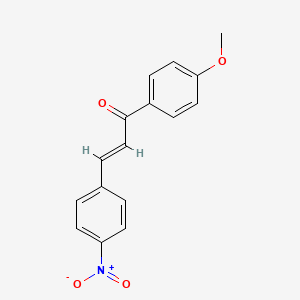

![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)
